molecular formula C19H23FN6O B2985773 7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415634-94-3

7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2985773
CAS No.: 2415634-94-3
M. Wt: 370.432
InChI Key: ZYDRYLAMJIWYIV-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a fluorine atom, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorine Atom: Fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Triazole Ring:

    Incorporation of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions using suitable piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.

Scientific Research Applications

7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
  • 7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Uniqueness

The uniqueness of 7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one lies in its specific structural features, such as the combination of a quinazolinone core, a fluorine atom, and a triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O/c1-14-23-18-12-16(20)2-3-17(18)19(27)25(14)13-15-4-8-24(9-5-15)10-11-26-21-6-7-22-26/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRYLAMJIWYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CCN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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